molecular formula C5H2Br2N2O2 B044452 3,5-Dibromo-4-nitropyridine CAS No. 121263-11-4

3,5-Dibromo-4-nitropyridine

Cat. No.: B044452
CAS No.: 121263-11-4
M. Wt: 281.89 g/mol
InChI Key: VHJGZEKSOAMLMD-UHFFFAOYSA-N
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Safety and Hazards

3,5-Dibromo-4-nitropyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Future research directions could involve the development of a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a series of 2-substituted-5-nitropyridines , which could have potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. The reaction is carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols.

    Reduction Reactions: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and iron powder.

Major Products Formed:

Comparison with Similar Compounds

  • 3,5-Dichloro-4-nitropyridine
  • 3,5-Difluoro-4-nitropyridine
  • 3,5-Diiodo-4-nitropyridine

Comparison: 3,5-Dibromo-4-nitropyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and provide different electronic properties that can influence its chemical behavior and biological activity .

Properties

IUPAC Name

3,5-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJGZEKSOAMLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360902
Record name 3,5-dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121263-11-4
Record name Pyridine, 3,5-dibromo-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121263-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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